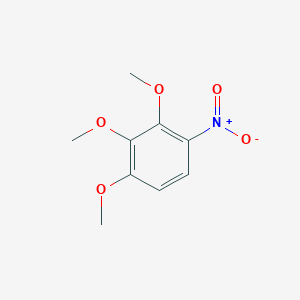
1,2,3-Trimethoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H11NO5. It is commonly referred to as TMB, and it is a yellow crystalline solid that is soluble in organic solvents. TMB is widely used in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
TMB is a nitroaromatic compound, and its mechanism of action is based on its ability to undergo reduction by certain enzymes, particularly nitroreductases. The reduction of TMB results in the formation of a highly reactive intermediate, which can then react with various cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMB are largely dependent on its ability to react with cellular components. The reactive intermediate formed upon reduction of TMB can cause DNA damage, protein modification, and lipid peroxidation. These effects can lead to cell death, and they may also contribute to the development of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMB in lab experiments is its high specificity for certain enzymes, particularly nitroreductases. This specificity allows for the accurate determination of enzyme activity, which is important for the development of new drugs and therapies. However, one limitation of TMB is its potential toxicity, particularly at high concentrations. Careful handling and disposal are necessary to ensure the safety of lab personnel and the environment.
Zukünftige Richtungen
There are several future directions for the use of TMB in scientific research. One potential application is in the development of new drugs and therapies that target nitroreductases. Another potential direction is in the development of new methods for the detection of nitroreductase activity in vivo, which could have important implications for the diagnosis and treatment of various diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of TMB, particularly with regard to its potential role in the development of cancer and neurodegenerative disorders.
Conclusion
In conclusion, 1,2,3-Trimethoxy-4-nitrobenzene is a chemical compound that is widely used in scientific research for its ability to react with certain enzymes and cellular components. Its specificity for certain enzymes makes it a valuable tool for the determination of enzyme activity, and its potential toxicity highlights the importance of careful handling and disposal. Further research is needed to better understand the biochemical and physiological effects of TMB, and to explore its potential applications in the development of new drugs and therapies.
Synthesemethoden
The synthesis of TMB involves the nitration of 1,2,3-trimethoxybenzene with a mixture of nitric and sulfuric acids. The resulting product is then purified through recrystallization. The yield of TMB is typically around 70%.
Wissenschaftliche Forschungsanwendungen
TMB is commonly used in scientific research as a reagent in the determination of the activity of various enzymes, particularly those involved in the metabolism of drugs. It is also used as a substrate in the determination of the activity of nitroreductases, which are enzymes that are involved in the activation of certain prodrugs.
Eigenschaften
Molekularformel |
C9H11NO5 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3 |
InChI-Schlüssel |
CTMUNKNATYSNFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)




![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)